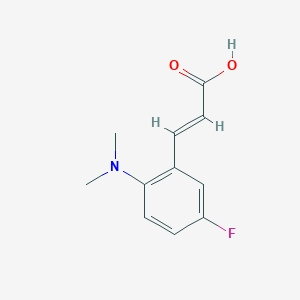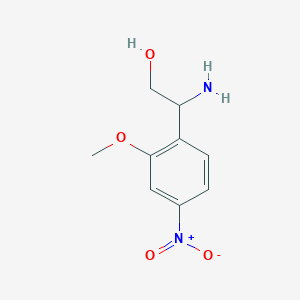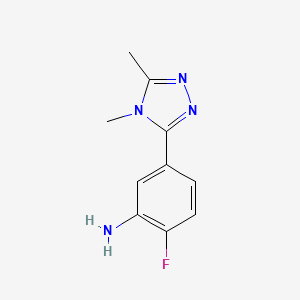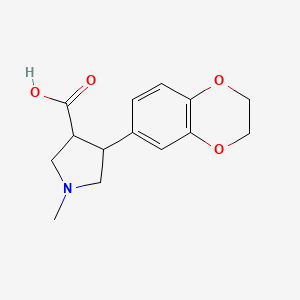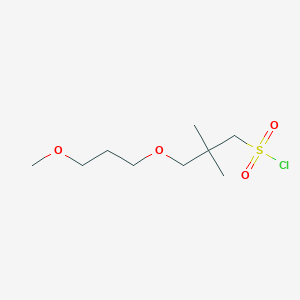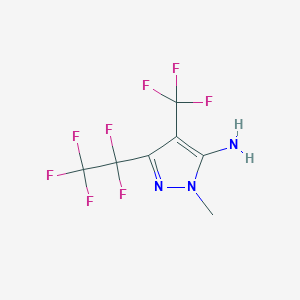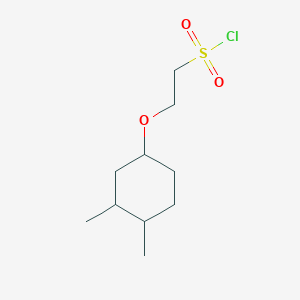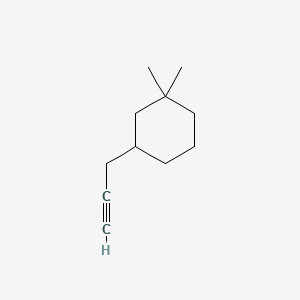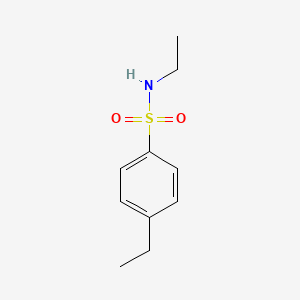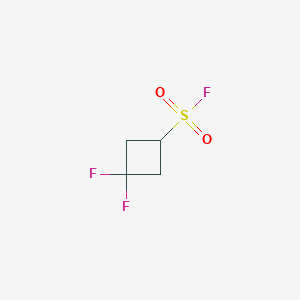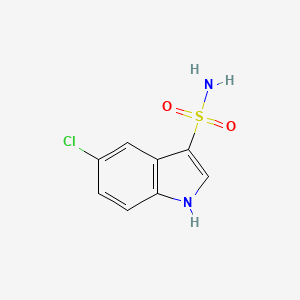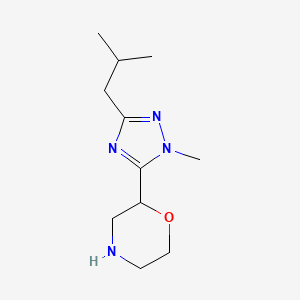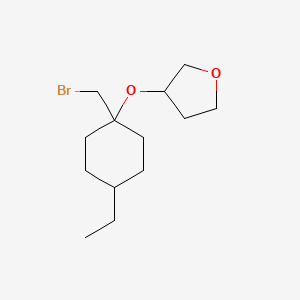
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl and ethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran typically involves the reaction of a bromomethylated cyclohexane derivative with tetrahydrofuran under specific conditions. One common method involves the use of triphenylphosphine and bromine to introduce the bromomethyl group . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydrofuran derivatives, while oxidation reactions may produce ketones or aldehydes .
Scientific Research Applications
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-dimethylcyclohexane: Similar in structure but lacks the tetrahydrofuran ring.
3-(Bromomethyl)heptane: Contains a bromomethyl group but differs in the overall structure and functional groups.
Uniqueness
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a tetrahydrofuran ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H23BrO2 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-[1-(bromomethyl)-4-ethylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C13H23BrO2/c1-2-11-3-6-13(10-14,7-4-11)16-12-5-8-15-9-12/h11-12H,2-10H2,1H3 |
InChI Key |
XIDCJPYOSSUJML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CBr)OC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


